5-Amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide

Description

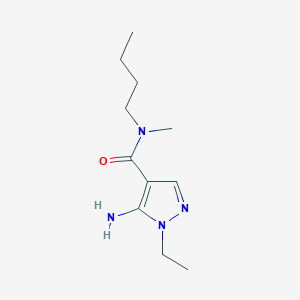

5-Amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide is a pyrazole derivative characterized by a carboxamide group at position 4 and an amino group at position 5 of the pyrazole ring. Its structure features an N-butyl and N-methyl substitution on the carboxamide nitrogen, along with an ethyl group at position 1 of the heterocyclic core.

Properties

Molecular Formula |

C11H20N4O |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

5-amino-N-butyl-1-ethyl-N-methylpyrazole-4-carboxamide |

InChI |

InChI=1S/C11H20N4O/c1-4-6-7-14(3)11(16)9-8-13-15(5-2)10(9)12/h8H,4-7,12H2,1-3H3 |

InChI Key |

BSDQXRLRRPYNCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C)C(=O)C1=C(N(N=C1)CC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazines with 1,3-diketones or their equivalents to form the pyrazole ring.

Alkylation: The N-alkylation at the 1-position is carried out using alkyl halides under basic conditions.

Carboxamide Formation: The carboxamide group is introduced through the reaction of the pyrazole derivative with carboxylic acid derivatives or their activated forms.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced amines and alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that 5-Amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide exhibits significant biological activity against various cancer cell lines. Preliminary studies suggest it may inhibit cell proliferation in cancers such as breast and colon cancer, although further studies are necessary to elucidate the mechanisms of action .

2. Neurological Disorders

The compound shows promise in treating neurological disorders. It has been investigated for its potential effects on neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its binding affinities with trace amine-associated receptors could offer therapeutic avenues for managing symptoms associated with these conditions .

3. Antimicrobial Properties

Emerging studies have suggested that this compound may possess antimicrobial properties, making it a candidate for further development in treating infections caused by resistant pathogens .

Synthesis Methodologies

The synthesis of 5-Amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A general synthetic route may include:

- Formation of the Pyrazole Ring : This is often achieved through condensation reactions involving appropriate precursors.

- Introduction of Functional Groups : The amino and carboxamide groups are introduced through nucleophilic substitution reactions.

- Purification : The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

Exact reaction conditions (solvents, temperatures, catalysts) vary based on specific methodologies employed in laboratory settings .

Case Studies

Several case studies highlight the potential applications of 5-Amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide:

Mechanism of Action

The mechanism of action of 5-Amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Melting Points

Alkyl groups generally reduce melting points compared to aromatic substituents due to weaker intermolecular forces (e.g., reduced π-π stacking). This trend is observed in the evidence compounds:

The higher melting point of 4a (247°C) compared to 4b (178°C) suggests that para-substituted aryl groups (e.g., 4-methylphenyl) may disrupt crystallinity more than unsubstituted phenyl groups. The target compound’s alkyl substituents likely result in a significantly lower melting point, though experimental validation is required.

Lipophilicity and Bioavailability

In contrast, aryl-substituted analogs (4a, 4b) may exhibit lower bioavailability due to higher molecular rigidity and stronger crystal lattice interactions .

Biological Activity

5-Amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article provides a detailed examination of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula and a molar mass of 210.28 g/mol. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and includes functional groups such as an amino group and a carboxamide group. These groups are crucial for the compound's reactivity and biological interactions. The predicted density is approximately 1.18 g/cm³, with a boiling point around 417 °C .

Research indicates that 5-Amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide exhibits significant biological activity through various mechanisms:

- Nucleophilic Substitution : The amino and carboxamide groups can participate in nucleophilic substitution reactions, allowing the compound to interact with various biological targets.

- Binding Affinities : Preliminary data suggest that the compound may have binding affinities with several biological targets, although further studies are needed to elucidate these interactions .

Biological Activities

The compound has been studied for its potential effects on several biological activities, including:

- Anticancer Properties : Pyrazole derivatives have shown promise in inhibiting the growth of various cancer cell types, including lung cancer, breast cancer (MDA-MB-231), and liver cancer (HepG2). These compounds have been noted for their antiproliferative activities both in vitro and in vivo .

- Anti-inflammatory Effects : Studies have indicated that pyrazole derivatives can exhibit significant anti-inflammatory activity. For instance, some derivatives displayed potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the potential applications of 5-Amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 5-Amino-1-methyl-1H-pyrazole-4-carboxamide | 18213-75-7 | 0.75 |

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 31037-02-2 | 0.72 |

| Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 110860-60-1 | 0.98 |

| 3-Amino-N-butylpyrazole | Not available | 0.69 |

| Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | Not available | 0.84 |

These compounds share structural features such as the pyrazole ring but differ in their side chains or additional substituents, which may influence their biological activities .

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of pyrazole derivatives:

- Anticancer Activity : A study highlighted that certain pyrazole derivatives could inhibit key cancer-related targets such as topoisomerase II and EGFR, leading to reduced cell proliferation in various cancer models .

- Anti-inflammatory Activity : Another investigation reported that specific pyrazole derivatives exhibited significant COX inhibitory activity with low ulcerogenic liability, making them promising candidates for anti-inflammatory therapies .

- Tuberculosis Research : The role of pyrazole derivatives in combating Mycobacterium tuberculosis has also been explored, indicating potential for developing new anti-tuberculosis agents based on structural similarities to existing drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.